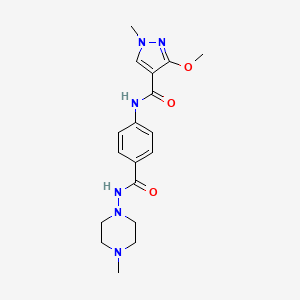![molecular formula C19H18N4O3 B2490275 propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 848279-15-2](/img/structure/B2490275.png)
propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives are of interest in organic chemistry due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves the construction of the quinoxaline core followed by functionalization. For example, one approach to related structures involves the furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines followed by cyclization to form pyrrolo[1,2-a]quinoxalines (Zelina et al., 2020). This method highlights the versatility in synthesizing complex quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Development of Synthetic Methodologies : Research has shown that pyrrolo[1,2-a]quinoxalines, which share structural similarities with the queried compound, are of significant interest due to their diverse applications in pharmaceutical research and organic synthesis. For instance, methodologies for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines have been developed, showcasing the compound's role in the diversification of pharmaceutical compounds (Le et al., 2021). Additionally, a novel synthesis route involving a furan ring opening-pyrrole ring closure sequence has been explored, highlighting innovative approaches to accessing complex quinoxaline structures (Zelina et al., 2020).
Electrophilic Substitution Reactions : Electrophilic substitution reactions of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been studied, indicating the potential for further functionalization of similar quinoxaline derivatives (Aleksandrov et al., 2019). These studies offer insights into the chemical reactivity and possible modifications of the quinoxaline core, which can be applied to the development of new compounds for various applications.
Biological Applications
Antimicrobial Activities : Quinoline-based compounds, including those with furanones and nitrogen analogues, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of quinoline derivatives in developing new antimicrobial agents (Khokra et al., 2015). The research on quinoxaline derivatives, therefore, contributes to the broader field of antimicrobial drug discovery, suggesting that modifications to the quinoxaline structure could yield compounds with significant biological activities.
Synthesis of Pyrrolo[2,3-b]quinolines : Studies on the synthesis of pyrrolo[2,3-b]quinolines through palladium-catalyzed heteroannulation indicate the importance of these compounds in creating biologically active molecules. The structural similarity to the queried compound suggests its potential utility in the design and synthesis of new therapeutic agents (Gee et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-9-26-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-25-12/h3-8,10H,2,9,11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMZMIIMZAFYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

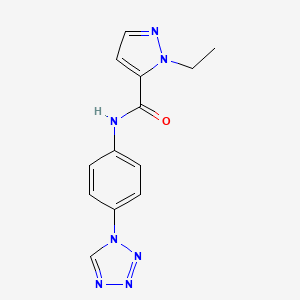
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
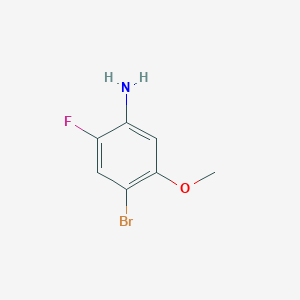
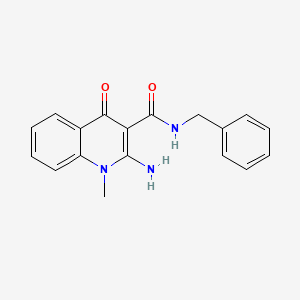
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
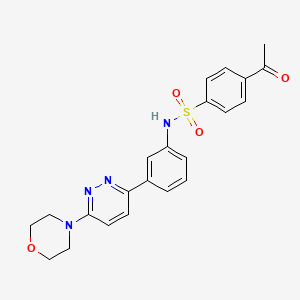
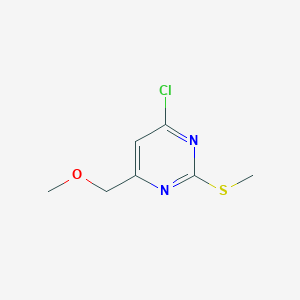

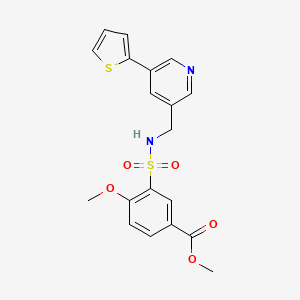
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

